molecular formula C12H18O3 B13010775 9-Oxospiro[5.5]undecane-3-carboxylicacid

9-Oxospiro[5.5]undecane-3-carboxylicacid

Cat. No.: B13010775
M. Wt: 210.27 g/mol
InChI Key: SIILGCOXZBRNNW-UHFFFAOYSA-N
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Description

9-Oxospiro[5.5]undecane-3-carboxylicacid is a spirocyclic compound characterized by a unique structural feature where two rings are connected through a single atom. This compound is of significant interest in medicinal chemistry due to its potential biological activities and structural versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Oxospiro[5.5]undecane-3-carboxylicacid typically involves multi-step reactions. One common method is the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step. This reaction involves the use of aldehydes and alkenes in the presence of acid catalysts .

Industrial Production Methods: Industrial production of this compound may involve the optimization of laboratory-scale methods to larger scales. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The use of robust catalysts and solvents that can be recycled is also a key consideration in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 9-Oxospiro[5.5]undecane-3-carboxylicacid undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, especially at the carbonyl carbon.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed:

Scientific Research Applications

9-Oxospiro[5.5]undecane-3-carboxylicacid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 9-Oxospiro[5.5]undecane-3-carboxylicacid involves its interaction with specific molecular targets. For instance, as an antituberculosis agent, it inhibits the MmpL3 protein, which is essential for the survival of Mycobacterium tuberculosis. This inhibition disrupts the transport of essential lipids, leading to the death of the bacterial cells .

Comparison with Similar Compounds

Uniqueness: 9-Oxospiro[5.5]undecane-3-carboxylicacid stands out due to its specific structural features and the ability to undergo diverse chemical reactions. Its potential as a therapeutic agent, particularly in the treatment of tuberculosis, highlights its significance in medicinal chemistry .

Properties

Molecular Formula

C12H18O3

Molecular Weight

210.27 g/mol

IUPAC Name

3-oxospiro[5.5]undecane-9-carboxylic acid

InChI

InChI=1S/C12H18O3/c13-10-3-7-12(8-4-10)5-1-9(2-6-12)11(14)15/h9H,1-8H2,(H,14,15)

InChI Key

SIILGCOXZBRNNW-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1C(=O)O)CCC(=O)CC2

Origin of Product

United States

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